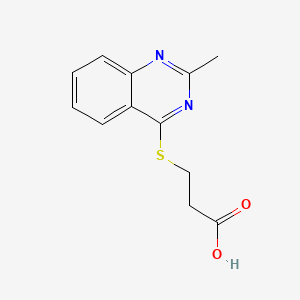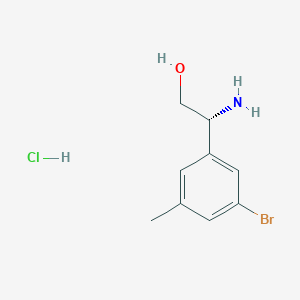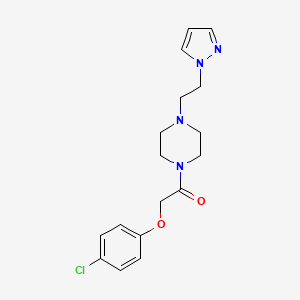
3-(2-甲基喹唑啉-4-基)硫代丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinones, such as “3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid”, often involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid” can be represented by the SMILES notation:Cc1nc(SCCC(O)=O)c2ccccc2n1 . Chemical Reactions Analysis
Quinazolinone derivatives, such as “3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid”, exhibit a diverse range of chemical reactions . The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .科学研究应用
合成和生物活性
- Ghorab 等人(2010 年)的研究重点是合成含有苯磺酰胺部分的新型三唑并喹唑啉和三嗪并喹唑啉。这些化合物通过涉及硫脲衍生物的各种反应获得,并表现出良好的解热和抗炎活性。这突出了该化合物在开发抗炎剂中的潜力 (Ghorab、Ismail 和 Abdalla,2010 年)。
抗菌和抗结核研究
- Chitra 等人(2011 年)合成了 3-杂芳基硫代喹啉衍生物,并筛选了它们对结核分枝杆的体外活性。在合成的化合物中,某些衍生物显示出显着的活性,表明这些化合物在抗结核治疗中的潜力。这项研究强调了喹啉衍生物在解决传染病中的重要性 (Chitra、Paul、Muthusubramanian、Manisankar、Yogeeswari 和 Sriram,2011 年)。
催化应用和方法学发展
- Kefayati 等人(2012 年)开发了一种有效的催化体系,用于合成 3,4-二氢嘧啶-2(1H)-酮和氢喹唑啉-2,5-二酮。这种方法学进步为合成这些重要的杂环化合物提供了一种绿色高效的方法,展示了喹唑啉衍生物在合成化学中的多功能性 (Kefayati、Asghari 和 Khanjanian,2012 年)。
抗菌和抗炎特性
- Keche 和 Kamble(2014 年)探索了新型 2-甲基喹唑啉-4(3H)-酮衍生物的抗炎和抗菌活性。几种化合物表现出有希望的结果,表明它们在开发用于炎症和细菌感染的新治疗剂中的潜力 (Keche 和 Kamble,2014 年)。
在绿色条件下的合成
- Rostamizadeh 等人(2010 年)利用 MCM-41-SO3H 作为一种高效的磺酸催化剂,在无溶剂条件下绿色合成 2,3-二氢喹唑啉-4(1H)-酮衍生物。这种创新方法突出了在有机合成中使用固体酸催化剂的环境效益和效率 (Rostamizadeh、Amani、Mahdavinia、Sepehrian 和 Ebrahimi,2010 年)。
安全和危害
作用机制
Target of Action
Quinazolinone derivatives, to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
It is known that quinazolinone derivatives can inhibit biofilm formation in pseudomonas aeruginosa . This inhibition is likely due to the compound’s interaction with the quorum sensing system of the bacteria, which regulates biofilm formation .
Biochemical Pathways
The compound appears to affect the biochemical pathways related to biofilm formation and virulence in Pseudomonas aeruginosa . It has been found to decrease cell surface hydrophobicity, which compromises bacterial cells’ adhesion . Additionally, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes the cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, a common pathogen . By decreasing cell surface hydrophobicity and curtailing exopolysaccharide production, it disrupts the structural integrity of the biofilm . Additionally, by impeding twitching motility, it reduces the pathogenicity and invasion potential of the bacteria .
属性
IUPAC Name |
3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-13-10-5-3-2-4-9(10)12(14-8)17-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVZKBKWYSBAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)

![Imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2359360.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2359368.png)
![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2359370.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359375.png)
